Piperacillin

Descripción

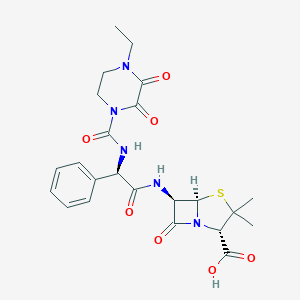

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBHGBMCVLDMKU-GXNBUGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59703-84-3 (mono-hydrochloride salt) | |

| Record name | Piperacillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023482 | |

| Record name | Piperacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [Bristol-Myers Squibb], Solid | |

| Record name | Piperacillin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Piperacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.19e-01 g/L | |

| Record name | Piperacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61477-96-1, 66258-76-2, 59703-84-3 | |

| Record name | Piperacillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61477-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperacillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00319 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piperacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2S-[2α,5α,6β(S*)]]-6-[[[[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2α,5α,6β(S*)]]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERACILLIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I628532GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Piperacillin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and pharmacological properties of piperacillin, a widely used β-lactam antibiotic. The information is intended to support research, drug development, and a deeper understanding of its mechanism of action and clinical application.

Chemical Structure and Identification

This compound is a semisynthetic, broad-spectrum ureidopenicillin antibiotic.[1] Its chemical structure is characterized by a β-lactam ring fused to a thiazolidine ring, a core structure common to all penicillins.[2] The side chain attached to the β-lactam ring is a derivative of ampicillin, featuring a 4-ethyl-2,3-dioxopiperazine-1-carbonylamino group, which enhances its activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][3]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1] |

| CAS Number | 61477-96-1[1] |

| PubChem CID | 43672[1] |

| Molecular Formula | C23H27N5O7S[1] |

| Molecular Weight | 517.55 g/mol [2] |

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Table of Physicochemical Properties

| Property | Value | Experimental Method |

| Melting Point | 183-185 °C (decomposes)[4] | Capillary Method[3][5][6][7][8] |

| Solubility (Water) | 0.119 mg/mL[9] | Equilibrium solubility method[9] |

| pKa | pKa1: 3.37 ± 0.06 (carboxylic acid)pKa2: 8.96 ± 0.10 (secondary amide)[9][10] | Potentiometric Titration[9][11][12][13] |

| LogP (Octanol-Water) | 0.5[1] | Shake-Flask Method[4][14][15][16] |

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constants (pKa) of this compound using potentiometric titration.[9][11][12][13]

Materials and Equipment:

-

Automatic potentiometric titrator with a pH glass electrode

-

Thermostatic magnetic stirrer

-

Analytical balance

-

This compound standard

-

Hydrochloric acid (HCl) solution (e.g., 1.0 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.2 M), carbonate-free

-

Potassium chloride (KCl) solution (for maintaining ionic strength)

-

Deionized water

-

Argon gas

Procedure:

-

Preparation of Solutions:

-

Accurately weigh a precise amount of this compound and dissolve it in deionized water to prepare a stock solution of known concentration (e.g., 100 µmol/L).[9]

-

Prepare working solutions of desired concentrations (e.g., 5, 10, 50 µmol/L) by diluting the stock solution.[9]

-

Standardize the HCl and NaOH solutions.

-

-

Titration:

-

Place a known volume of the this compound working solution into the titration vessel.

-

If necessary, adjust the ionic strength of the solution by adding a concentrated KCl solution.

-

Purge the solution with argon gas to prevent interference from atmospheric carbon dioxide.[13]

-

Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0).[1]

-

Initially, titrate the solution with the standardized HCl solution to a starting pH (e.g., pH 3.0) and allow it to stabilize.[11][13]

-

Begin the titration by adding small, precise increments of the standardized NaOH solution.

-

Record the pH of the solution after each addition, ensuring the reading is stable.[11][13]

-

Continue the titration until the pH reaches a desired endpoint (e.g., pH 11.0).[11][13]

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa values are determined from the inflection points of the curve, which correspond to the half-equivalence points. This can be done using graphical methods (e.g., first or second derivative plots) or appropriate software.

-

Determination of Melting Point by Capillary Method

This protocol describes the determination of the melting point of this compound using the capillary method.[3][5][6][7][8]

Materials and Equipment:

-

Melting point apparatus

-

Capillary tubes (one end sealed)

-

Dried, powdered this compound sample

-

Thermometer

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is finely powdered and thoroughly dried.[7]

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into a compact column at the bottom. The packed sample height should be 2-3 mm.[8]

-

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting point. For an accurate determination, a slow heating rate (e.g., 1-2 °C per minute) should be used, starting from a temperature about 15-20 °C below the expected melting point.[8]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid particle melts (the end of the melting range).[8]

-

The melting point is reported as this range.

-

Determination of Antibacterial Activity (Minimum Inhibitory Concentration - MIC) by Broth Microdilution

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain using the broth microdilution method.[2][17][18][19][20][21][22][23]

Materials and Equipment:

-

96-well microtiter plates

-

This compound stock solution of known concentration

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

Spectrophotometer

-

Incubator (35 ± 2 °C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Dilutions:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the this compound stock solution to well 1.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.[2]

-

-

Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][11][17][24]

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

Caption: Mechanism of action of this compound.

The key steps in its mechanism are:

-

Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2][11]

-

Inhibition of Transpeptidation: This binding prevents the cross-linking of peptidoglycan chains, a crucial step for maintaining the structural integrity of the bacterial cell wall.[17]

-

Cell Wall Disruption and Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[11]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

Table of Pharmacokinetic Parameters

| Parameter | Value | Description |

| Bioavailability (Oral) | Not absorbed orally[11] | Must be administered parenterally (IV or IM).[1] |

| Protein Binding | 20-30%[7][23] | The fraction of this compound bound to plasma proteins. |

| Volume of Distribution | ~0.38 L/kg[21] | Indicates distribution into tissues. |

| Metabolism | Largely not metabolized[1][11] | A minor amount is metabolized to the desethyl metabolite.[18] |

| Elimination Half-life | 36-72 minutes[1] | The time it takes for the plasma concentration to reduce by half. |

| Excretion | Primarily renal (~80% unchanged in urine)[1] | Excreted via glomerular filtration and tubular secretion.[11] |

Pharmacodynamics

This compound exhibits time-dependent bactericidal activity .[1][3] This means its efficacy is best correlated with the duration of time that the free drug concentration remains above the MIC of the infecting organism (%fT > MIC).[3] A target of %fT > MIC of at least 50% is generally considered necessary for maximal bactericidal effect.[3][6]

Logical Relationship: Pharmacokinetics and Pharmacodynamics of this compound

Caption: PK/PD relationship of this compound.

Experimental Workflow: In Vitro Susceptibility Testing

The following diagram illustrates a typical workflow for determining the in vitro susceptibility of a bacterial isolate to this compound.

Workflow: MIC Determination by Broth Microdilution

Caption: Workflow for MIC determination.

References

- 1. researchgate.net [researchgate.net]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. researchgate.net [researchgate.net]

- 5. drugfuture.com [drugfuture.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. Frontiers | Determination of the microscopic acid dissociation constant of this compound and identification of dissociated molecular forms [frontiersin.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Determination of the microscopic acid dissociation constant of this compound and identification of dissociated molecular forms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. scispace.com [scispace.com]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. protocols.io [protocols.io]

- 19. youtube.com [youtube.com]

- 20. liofilchem.net [liofilchem.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. m.youtube.com [m.youtube.com]

- 24. selleckchem.com [selleckchem.com]

Piperacillin: A Technical Guide to its Microbiological Profile and Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the microbiological characteristics of piperacillin, a broad-spectrum ureidopenicillin. It details its mechanism of action, in vitro spectrum of activity against key clinical pathogens, prevalent resistance mechanisms, and standardized methodologies for susceptibility testing. This guide is intended to serve as a technical resource for professionals engaged in antimicrobial research and development.

Mechanism of Action

This compound is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the final stages of bacterial cell wall synthesis.[1][2] Its molecular structure allows it to bind to and inactivate essential penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1][3] These enzymes are responsible for the cross-linking of peptidoglycan chains, a critical component that provides structural integrity to the cell wall.[3][4] By inhibiting these PBPs, this compound disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death.[1]

This compound is frequently co-formulated with tazobactam, a β-lactamase inhibitor.[4] Tazobactam itself has minimal antibiotic activity but irreversibly inactivates a wide range of bacterial β-lactamase enzymes.[2][3] These enzymes are a primary mechanism of resistance, hydrolyzing the β-lactam ring of penicillins and rendering them ineffective.[4] By inhibiting these enzymes, tazobactam protects this compound from degradation, thereby extending its antibacterial spectrum to include many β-lactamase-producing bacteria.[2][5]

Spectrum of In Vitro Activity

This compound, particularly when combined with tazobactam, possesses a broad spectrum of activity covering Gram-positive and Gram-negative aerobes, as well as anaerobic bacteria.[6][7][8] Its polar side chain enhances penetration into Gram-negative bacteria, conferring notable activity against Pseudomonas aeruginosa.[4]

The addition of tazobactam restores activity against β-lactamase-producing strains of Staphylococcus aureus (methicillin-susceptible only), Haemophilus influenzae, and the family Enterobacteriaceae.[4][9] The combination is also highly effective against anaerobic organisms, including the Bacteroides fragilis group.[9][10]

The following tables summarize the in vitro activity of this compound-tazobactam against common clinical isolates. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 1: In Vitro Activity of this compound-Tazobactam Against Gram-Negative Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible (%) |

|---|---|---|---|

| Escherichia coli | ≤1 | 16 | ~87-90%[11] |

| Klebsiella pneumoniae | ≤1 | 32 | ~79%[11] |

| Enterobacter cloacae | 2 | 32 | ~77%[11] |

| Proteus mirabilis | ≤1 | 2 | >90% |

| Pseudomonas aeruginosa | 4 | 32 | ~84-95%[11][12] |

| Acinetobacter baumannii | 16 | 64 | Variable |

| Haemophilus influenzae | ≤0.25 | ≤0.25 | >99%[9] |

Note: Susceptibility percentages can vary significantly based on geographic location and local resistance patterns. Data is compiled from multiple surveillance studies.

Table 2: In Vitro Activity of this compound-Tazobactam Against Gram-Positive and Anaerobic Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible (%) |

|---|---|---|---|

| Staphylococcus aureus (MSSA) | ≤2 | 4 | >95%[8] |

| Streptococcus pneumoniae | ≤0.5 | 1 | >99%[9][11] |

| Enterococcus faecalis | 4 | 16 | ~96%[11] |

| Bacteroides fragilis group | ≤0.5 | 8 | >95%[9] |

Note: this compound-tazobactam is not active against methicillin-resistant Staphylococcus aureus (MRSA) or Enterococcus faecium.[3][8]

Mechanisms of Bacterial Resistance

Resistance to this compound-tazobactam is a significant clinical concern and can emerge through several mechanisms.[4]

-

Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes that are not inhibited by tazobactam. This includes certain Class A (e.g., some inhibitor-resistant TEM variants), Class C (AmpC), and Class D (OXA-type) enzymes, as well as Class B metallo-β-lactamases (MBLs).[2][9] Hyperproduction of common β-lactamases like TEM-1 can also overcome the inhibitory effect of tazobactam.[13][14]

-

Target Site Modification: Mutations in the genes encoding PBPs can reduce the binding affinity of this compound for its target, rendering the drug less effective.[4] This is the primary mechanism of resistance in MRSA.

-

Reduced Permeability: Alterations in the outer membrane of Gram-negative bacteria, such as the loss or modification of porin channels, can restrict this compound's entry into the cell.[4]

-

Efflux Pumps: Bacteria may acquire or upregulate multidrug efflux pumps that actively transport this compound out of the cell before it can reach its PBP targets.[2][15]

Antimicrobial Susceptibility Testing (AST)

Standardized and accurate susceptibility testing is crucial for guiding the clinical use of this compound-tazobactam. The Clinical and Laboratory Standards Institute (CLSI) provides detailed protocols and interpretive criteria (breakpoints) for this purpose.

Broth Microdilution Method (Reference Method): This quantitative method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Agent: Serial two-fold dilutions of this compound-tazobactam (with tazobactam held at a fixed concentration of 4 µg/mL) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Preparation: A standardized suspension of the test organism is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Microdilution trays containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension.

-

Incubation: The trays are incubated at 35°C ± 2°C in ambient air for 16-20 hours.

-

Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer): This qualitative method assesses the susceptibility of a bacterium to a fixed amount of an antimicrobial agent.

-

Plate Preparation: A standardized bacterial inoculum (0.5 McFarland) is swabbed uniformly across the surface of a Mueller-Hinton agar plate.

-

Disk Application: A paper disk impregnated with a specified amount of this compound-tazobactam (e.g., 100 µg this compound / 10 µg tazobactam) is applied to the agar surface.

-

Incubation: The plate is incubated under the same conditions as the broth microdilution method (35°C ± 2°C for 16-20 hours).

-

Result Interpretation: The diameter of the zone of growth inhibition around the disk is measured in millimeters. This zone diameter is then correlated with MIC values and interpreted as Susceptible (S), Intermediate (I), or Resistant (R) according to CLSI standards.

Clinical breakpoints are used to categorize microorganisms as susceptible, intermediate, or resistant. These values are based on microbiological, pharmacokinetic/pharmacodynamic (PK/PD), and clinical outcome data.[16][17] CLSI periodically reviews and updates these breakpoints to reflect changes in resistance epidemiology and new data.

Table 3: CLSI Clinical Breakpoints for this compound-Tazobactam (µg/mL) (M100, 2024)

| Organism | Susceptible (S) | Susceptible Dose-Dependent (SDD) | Intermediate (I) | Resistant (R) |

|---|---|---|---|---|

| Enterobacterales | ≤ 8/4 | 16/4 | - | ≥ 32/4 |

| Pseudomonas aeruginosa | ≤ 16/4 | - | 32/4 | ≥ 64/4 |

| Acinetobacter spp. | ≤ 16/4 | - | 32-64/4 | ≥ 128/4 |

| Haemophilus influenzae | ≤ 1/4 | - | - | ≥ 2/4 |

| Anaerobes | ≤ 32/4 | - | 64/4 | ≥ 128/4 |

Note: The tazobactam concentration is fixed at 4 µg/mL. Breakpoints for Enterobacterales were revised in 2022.[18] Breakpoints for P. aeruginosa were revised in 2024.[16] The SDD category for Enterobacterales implies that susceptibility is dependent on achieving higher drug exposure, often through extended-infusion dosing regimens.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mims.com [mims.com]

- 3. urology-textbook.com [urology-textbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. This compound-tazobactam: a beta-lactam/beta-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound/tazobactam: an updated review of its use in the treatment of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound–Tazobactam: Antimicrobial Activity, Susceptibility, Administration and Dosage etc._Chemicalbook [chemicalbook.com]

- 9. An evaluation of the in vitro activity of this compound/tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound sodium: antibacterial spectrum, pharmacokinetics, clinical efficacy, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro activity of this compound/tazobactam and other broad-spectrum antibiotics against bacteria from hospitalised patients in the British Isles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In-vitro activity of this compound/tazobactam relative to other antibiotics against blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound/tazobactam-resistant, cephalosporin-susceptible Escherichia coli bloodstream infections are driven by multiple acquisition of resistance across diverse sequence types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound Resistance [pdb101.rcsb.org]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. en.iacld.com [en.iacld.com]

- 18. Breaking Down the Breakpoints: Rationale for the 2022 Clinical and Laboratory Standards Institute Revised this compound-Tazobactam Breakpoints Against Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Battle: Piperacillin's Efficacy Against Gram-Negative Bacteria

A Technical Guide for Researchers and Drug Development Professionals

Piperacillin, a broad-spectrum β-lactam antibiotic, remains a cornerstone in the treatment of serious infections caused by gram-negative bacteria. Its enduring relevance is attributed to its potent intrinsic activity and its frequent combination with β-lactamase inhibitors like tazobactam, which counteracts a primary mechanism of bacterial resistance. This technical guide provides an in-depth analysis of the in vitro activity of this compound against clinically significant gram-negative pathogens, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Bacterial Cell Wall

This compound, like other penicillin antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[1][2][3] Its primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[1][2] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, this compound disrupts cell wall maintenance and construction, leading to cell lysis and bacterial death.[2] The chemical structure of this compound, specifically its polar side chain, enhances its penetration into Gram-negative bacteria.[4]

In Vitro Susceptibility of Gram-Negative Bacteria

The in vitro activity of this compound, often in combination with tazobactam, has been extensively studied against a wide range of gram-negative bacteria. The following tables summarize the susceptibility data from various studies, presenting Minimum Inhibitory Concentration (MIC) values and susceptibility rates.

Table 1: this compound/Tazobactam Susceptibility Rates against Various Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | Susceptibility Rate (%) | Reference |

| Pseudomonas aeruginosa | 326 | 87% (this compound/tazobactam) | [5] |

| Acinetobacter spp. | 268 | 87% (this compound/tazobactam) | [5] |

| Enterobacteriaceae | 354 | 87% (this compound/tazobactam) | [5] |

| Klebsiella pneumoniae | 95 | 79% (this compound/tazobactam) | [6] |

| Pseudomonas aeruginosa | 128 | 63% (this compound/tazobactam) | [6] |

| Acinetobacter baumannii | 79 | 49% (this compound/tazobactam) | [6] |

| Burkholderia cepacia | - | 91% (this compound/tazobactam) | [6] |

| Haemophilus influenzae, Shigella spp., Klebsiella spp. | - | 98% (this compound/tazobactam) | [7] |

Table 2: MIC50 and MIC90 Values of this compound/Tazobactam against Gram-Negative Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Bacteroides fragilis | - | 0.25 - 16 | [8] |

| Bacteroides thetaiotaomicron | - | 0.25 - 16 | [8] |

| Bacteroides uniformis | - | 0.25 - 16 | [8] |

Mechanisms of Resistance

The emergence of resistance to this compound is a significant clinical concern. Gram-negative bacteria have evolved several mechanisms to evade the action of this compound.

1. β-Lactamase Production: This is the most common mechanism of resistance.[4] β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring of this compound, rendering the antibiotic inactive.[9] The addition of a β-lactamase inhibitor, such as tazobactam, can overcome this resistance mechanism by irreversibly binding to and inactivating the β-lactamase.[9][10]

2. Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of this compound to its target, leading to decreased susceptibility.[4]

3. Reduced Outer Membrane Permeability: Changes in the porin channels of the outer membrane of gram-negative bacteria can restrict the entry of this compound into the periplasmic space, where the PBPs are located.

4. Efflux Pumps: Some bacteria possess efflux pumps that actively transport this compound out of the cell, preventing it from reaching its target concentration.

Experimental Protocols for In Vitro Susceptibility Testing

Standardized methods are crucial for determining the in vitro susceptibility of bacteria to this compound. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures.[11][12][13][14]

1. Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test organism is prepared in a broth medium to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: A two-fold serial dilution of this compound (or this compound/tazobactam) is prepared in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth.

2. Agar Dilution Method

This method is similar to broth microdilution but is performed on solid agar medium.

-

Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of this compound.

-

Inoculum Preparation and Application: A standardized bacterial suspension is prepared and a small volume is spotted onto the surface of each agar plate.

-

Incubation: Plates are incubated under the same conditions as the broth microdilution method.

-

Interpretation: The MIC is the lowest concentration of the antibiotic that prevents the growth of the organism.

3. Disk Diffusion (Kirby-Bauer) Method

This is a qualitative method used to determine if an organism is susceptible, intermediate, or resistant to an antibiotic.

-

Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension.

-

Disk Application: A paper disk impregnated with a specific amount of this compound (or this compound/tazobactam) is placed on the agar surface.

-

Incubation: The plate is incubated under standardized conditions.

-

Interpretation: The diameter of the zone of inhibition (the area around the disk where no growth occurs) is measured and interpreted according to CLSI guidelines to determine the susceptibility category.[11]

Conclusion

This compound, particularly in combination with tazobactam, continues to be a valuable agent against a broad spectrum of gram-negative bacteria.[1][3] However, the persistent challenge of antimicrobial resistance necessitates ongoing surveillance of its in vitro activity.[4] A thorough understanding of its mechanism of action, the molecular basis of resistance, and standardized testing methodologies is paramount for its effective clinical use and for the development of novel therapeutic strategies to combat multidrug-resistant gram-negative pathogens. This guide provides a foundational resource for professionals engaged in these critical endeavors.

References

- 1. urology-textbook.com [urology-textbook.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound/tazobactam (Zosyn): Uses, Side Effects & Dosage [medicinenet.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. In vitro activity of this compound/tazobactam versus other broad-spectrum antibiotics against nosocomial gram-negative pathogens isolated from burn patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound/Tazobactam: Evaluation of Its In vitro Activity against Bacteria Isolated in Two Brazilian Hospitals and an Overview of Its Antibacterial Activity, Pharmacokinetic Properties and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vitro activity of this compound and tazobactam combination against clinically significant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. This compound/tazobactam-resistant, cephalosporin-susceptible Escherichia coli bloodstream infections are driven by multiple acquisition of resistance across diverse sequence types - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. en.iacld.com [en.iacld.com]

- 12. MR14 | this compound-Tazobactam Breakpoints for Enterobacterales [clsi.org]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. MR15 | this compound-Tazobactam Breakpoints for Pseudomonas aeruginosa [clsi.org]

The Pharmacokinetics and Renal Elimination of Piperacillin: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the pharmacokinetics and renal elimination of piperacillin, a broad-spectrum β-lactam antibiotic. The focus is on the mechanisms of renal handling, the impact of renal function on drug disposition, and the experimental models used to investigate these processes.

Core Pharmacokinetic Profile of this compound

This compound is primarily administered intravenously due to poor oral bioavailability. It exhibits a time-dependent bactericidal activity, making the duration for which the unbound drug concentration remains above the minimum inhibitory concentration (MIC) a critical pharmacodynamic parameter.

Distribution: this compound is approximately 30% bound to plasma proteins. It distributes into various tissues and fluids, but its polar nature limits penetration into the central nervous system unless the meninges are inflamed.

Metabolism: The drug is largely unmetabolized, with a significant portion excreted unchanged. A minor, microbiologically active metabolite, desethyl-piperacillin, is formed, but its contribution to the overall effect is minimal.

Excretion: The primary route of elimination for this compound is via the kidneys, with approximately 50-80% of an administered dose excreted unchanged in the urine.[1][2][3] This occurs through a combination of glomerular filtration and active tubular secretion.[2] Non-renal elimination pathways, such as hepatobiliary excretion, account for a smaller fraction of clearance.[2]

Renal Elimination Mechanisms

The kidneys play a crucial role in clearing this compound from the body. This process involves two key physiological mechanisms:

2.1 Glomerular Filtration: Unbound this compound in the plasma is freely filtered through the glomerulus.

2.2 Active Tubular Secretion: this compound is actively secreted from the blood into the proximal tubule lumen. This process is mediated by Organic Anion Transporters (OATs), specifically OAT1 and OAT3, located on the basolateral membrane of the proximal tubular cells.[4][5] This transporter-mediated secretion is a significant contributor to this compound's renal clearance and can be a site of drug-drug interactions. For instance, probenecid, a classic inhibitor of OATs, can significantly inhibit the renal excretion of this compound.[4] Studies in rats have demonstrated that this compound itself can inhibit OAT1/3, which in turn reduces the renal clearance of tazobactam, its β-lactamase inhibitor partner.[4][5]

The renal elimination of this compound can be saturable at therapeutic concentrations, meaning that as the drug concentration increases, the clearance rate may decrease.[6] This is attributed to the saturation of the tubular secretion mechanism.

Signaling and Transport Pathway

The following diagram illustrates the key steps in the renal elimination of this compound at the level of the nephron.

Caption: Renal elimination pathway of this compound via filtration and tubular secretion.

Impact of Renal Impairment

Given its primary renal clearance, the pharmacokinetics of this compound are significantly altered in patients and research models with renal impairment.[7][8] As creatinine clearance (CrCl) decreases, the total clearance of this compound also decreases, leading to a prolonged elimination half-life.[2][8] This necessitates dose adjustments to avoid drug accumulation and potential toxicity. The half-life can increase three- to five-fold in individuals with significant renal dysfunction (CrCl < 30 mL/min).[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various research models and clinical scenarios.

Table 1: this compound Pharmacokinetics in a Rat Model (Bacteremia)

| Parameter | Tazobactam Alone | This compound + Tazobactam | Units | Source |

| AUC | 2.93 ± 0.58 | 6.52 ± 1.44 | mg·min/mL | [4] |

| Plasma Clearance (CLp) | 2.41 ± 1.20 | 0.961 ± 0.212 | mL/min/kg | [4] |

| Renal Clearance (CLr) | 1.30 ± 0.50 | 0.361 ± 0.043 | mL/min/kg | [4] |

| Renal Excretion Rate | 54.4% | 37.9% | % of dose | [4] |

| Data reflects the pharmacokinetics of tazobactam, demonstrating the inhibitory effect of co-administered this compound on its renal clearance. |

Table 2: this compound Pharmacokinetics in Humans by Renal Function

| Population | Clearance (CL) | Half-life (t½) | Volume of Distribution (Vd) | Source |

| Healthy Volunteers (High Dose) | Total: ~14.9 L/h, Renal: ~9.9 L/h | ~1 hr | - | [6] |

| Healthy Volunteers (Low Dose) | Total: ~18.2 L/h, Renal: ~13.0 L/h | ~1 hr | - | [6] |

| Critically Ill (CrCL <30 mL/min) | ~3.57 L/h (Renal) | ~4.3 hr | - | [8] |

| Critically Ill (CrCL 80 mL/min) | ~9.52 L/h (Renal) | ~2.1 hr | - | [8] |

| Critically Ill (CrCL >130 mL/min) | ~15.5 L/h (Renal) | ~1.4 hr | - | [8] |

| Moderate Renal Failure | 4.10 ± 1.46 L/h/1.73 m² (Plasma) | 3.57 ± 1.36 hr | 28.6 ± 13.5 L/100 kg | [9] |

| Hemodialysis Patients | 3.28 ± 0.76 L/h/1.73 m² (Plasma) | 3.6 ± 2.5 hr | 26.7 ± 16.7 L/100 kg | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound pharmacokinetics. Below are representative protocols for in vivo and in vitro research models.

Protocol: In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical procedure to assess the pharmacokinetics and renal excretion of this compound in rats.

-

Animal Model: Male Wistar rats (200-250g) are used. Animals are housed under standard conditions with free access to food and water. For studies involving cannulation, animals are anesthetized.[10]

-

Drug Administration: this compound is dissolved in a sterile vehicle (e.g., 0.9% saline). A single dose (e.g., 100 mg/kg) is administered via intravenous (IV) injection through a cannulated jugular or tail vein.[11][12]

-

Sample Collection:

-

Blood: Serial blood samples (~100-200 µL) are collected at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 360 minutes post-dose) from a cannulated carotid artery or via retro-orbital bleeding.[10] Samples are collected into heparinized tubes and centrifuged to separate plasma.

-

Urine: Rats are placed in metabolic cages to allow for the collection of urine over a specified period (e.g., 24 hours). The total volume is recorded.

-

-

Sample Processing and Analysis:

-

Plasma and urine samples are stored at -80°C until analysis.

-

This compound concentrations are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with ultraviolet (UV) or mass spectrometry (MS) detection.

-

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., NONMEM, WinNonlin) to determine key parameters such as Clearance (CL), Volume of Distribution (Vd), and Elimination Half-life (t½).[6][13] Renal clearance is calculated as the total amount of drug excreted in the urine divided by the area under the plasma concentration-time curve (AUC).

Caption: Experimental workflow for an in-vivo pharmacokinetic study in rats.

Protocol: In Vitro Kidney Slice Uptake Assay

This protocol is designed to investigate the role of renal transporters (like OATs) in the tubular secretion of this compound.

-

Tissue Preparation:

-

Rats are euthanized, and kidneys are immediately perfused with ice-cold buffer (e.g., Krebs-Henseleit buffer) and excised.

-

The renal cortex is isolated and cut into thin slices (e.g., 0.5 mm thickness) using a microtome.

-

-

Uptake Experiment:

-

Kidney slices are pre-incubated in oxygenated buffer at 37°C.

-

The uptake experiment is initiated by transferring the slices into a buffer containing a known concentration of this compound, often with a radiolabeled tracer.

-

To investigate specific transporters, parallel experiments are run in the presence of known inhibitors (e.g., probenecid for OATs).[4]

-

-

Sample Processing and Analysis:

-

At various time points, slices are removed from the incubation buffer, rinsed in ice-cold buffer to stop the uptake, and blotted dry.

-

The slices are weighed and then solubilized.

-

The amount of this compound taken up by the tissue is quantified using liquid scintillation counting (for radiolabeled compounds) or HPLC.

-

-

Data Analysis: Uptake is typically expressed as the amount of drug per milligram of tissue. The data can be used to determine kinetic parameters like Vmax (maximum uptake rate) and Km (substrate concentration at half-maximal uptake), and to assess the degree of inhibition by competing substances.

Caption: Experimental workflow for an in-vitro kidney slice uptake assay.

Conclusion

The pharmacokinetics of this compound are defined by its predominant and rapid elimination via the kidneys, involving both glomerular filtration and active secretion by OAT transporters. Understanding these mechanisms is critical for predicting drug disposition in various physiological and pathological states. Research models, from whole-animal pharmacokinetic studies to in vitro transporter assays, are indispensable tools for elucidating the nuances of this compound's renal handling, informing appropriate dosing strategies, and investigating potential drug-drug interactions. The data and protocols presented herein provide a foundational guide for professionals engaged in the research and development of antimicrobial agents.

References

- 1. Mechanisms of this compound/Tazobactam Nephrotoxicity: this compound/Tazobactam-Induced Direct Tubular Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound enhances the inhibitory effect of tazobactam on β-lactamase through inhibition of organic anion transporter 1/3 in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Population Pharmacokinetics of this compound at Two Dose Levels: Influence of Nonlinear Pharmacokinetics on the Pharmacodynamic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of this compound, tazobactam and its metabolite in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Pharmacokinetics of this compound in patients with moderate renal failure and in patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs [mdpi.com]

- 11. Comparative pharmacokinetics of 14C-piperacillin following intravenous and intraperitoneal administration in pregnant and non-pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Population Pharmacokinetics of this compound following Continuous Infusion in Critically Ill Patients and Impact of Renal Function on Target Attainment - PMC [pmc.ncbi.nlm.nih.gov]

The Ureidopenicillin Class of Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ureidopenicillin class of antibiotics. Ureidopenicillins are a group of extended-spectrum β-lactam antibiotics valued for their activity against a wide range of bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. This document details their core characteristics, including mechanism of action, chemical structure, spectrum of activity, pharmacokinetic and pharmacodynamic properties, and mechanisms of resistance.

Core Concepts

Ureidopenicillins are semisynthetic derivatives of ampicillin, characterized by the presence of a ureido group in the acyl side chain of the penicillin structure.[1] This structural modification enhances their ability to penetrate the outer membrane of Gram-negative bacteria and increases their affinity for penicillin-binding proteins (PBPs), the target enzymes for β-lactam antibiotics.[2] The primary members of this class include piperacillin, azlocillin, and mezlocillin.[1] While effective, they are susceptible to degradation by β-lactamase enzymes produced by some resistant bacteria.[1]

Mechanism of Action

Like all β-lactam antibiotics, ureidopenicillins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, they bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, ureidopenicillins weaken the cell wall, leading to cell lysis and bacterial death.[3] The ureido side chain is thought to mimic a longer segment of the peptidoglycan chain, facilitating a more avid interaction with PBPs.[1]

Mechanisms of Resistance

Bacterial resistance to ureidopenicillins is a significant clinical concern and can arise through several mechanisms:

-

β-Lactamase Production: This is the most common mechanism of resistance. β-lactamase enzymes hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[4]

-

Modification of Penicillin-Binding Proteins (PBPs): Alterations in the structure of PBPs can reduce the binding affinity of ureidopenicillins, decreasing their efficacy.[4]

-

Reduced Permeability: Changes in the outer membrane porin channels of Gram-negative bacteria can restrict the entry of the antibiotic into the cell.[4]

-

Efflux Pumps: Some bacteria possess efflux pumps that actively transport the antibiotic out of the cell before it can reach its PBP target.[4]

Quantitative Data

The following tables summarize the in vitro activity and pharmacokinetic parameters of key ureidopenicillins.

In Vitro Activity (MIC90 in µg/mL)

| Organism | This compound | Azlocillin | Mezlocillin |

| Pseudomonas aeruginosa | 16 - 95[5][6] | >64 - 90[5][6] | >64[6] |

| Escherichia coli | 8[7] | 64[7] | 8[7] |

| Klebsiella pneumoniae | 32[7] | >128[7] | 16[7] |

| Enterobacter spp. | 32[7] | >128[7] | 16[7] |

| Proteus mirabilis | 2[7] | 8[7] | 2[7] |

| Staphylococcus aureus | - | - | - |

| (non-β-lactamase producing) | 2[8] | 4[8] | 2[8] |

| Enterococcus faecalis | >128[8] | 32[8] | 16[8] |

| Bacteroides fragilis | 16[8] | 32[8] | 32[8] |

Note: MIC90 (Minimum Inhibitory Concentration for 90% of isolates) values can vary depending on the study and geographical location of the isolates.

Pharmacokinetic Parameters

| Parameter | This compound | Azlocillin | Mezlocillin |

| Half-life (t½) | 36–72 minutes[9] | ~60 minutes[10] | ~1.08 hours[10] |

| Protein Binding | 30%[9] | 20-46%[10] | 20-40%[10] |

| Volume of Distribution (Vd) | 0.21 L/kg[10] | ~0.2 L/kg[10] | 0.21 L/kg[10] |

| Primary Route of Excretion | Renal (80% unchanged in urine)[9] | Renal (50-70% unchanged in urine)[10] | Renal[10] |

Experimental Protocols

This section outlines the methodologies for key experiments used in the evaluation of ureidopenicillins.

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Ureidopenicillin antibiotic powder

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Microplate reader or manual reading mirror

Procedure:

-

Antibiotic Preparation: Prepare a stock solution of the ureidopenicillin in a suitable solvent. Perform serial two-fold dilutions of the antibiotic in CAMHB in the wells of the microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 colonies grown overnight on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be assessed visually or with a microplate reader.[12]

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of a ureidopenicillin for its target PBPs. It involves competing the unlabeled ureidopenicillin with a labeled penicillin (e.g., fluorescent or radioactive) for binding to PBPs.

Materials:

-

Bacterial cell culture

-

Lysis buffer

-

Ultracentrifuge

-

Labeled penicillin (e.g., Bocillin FL - a fluorescent penicillin)

-

Unlabeled ureidopenicillin

-

SDS-PAGE apparatus

-

Fluorescence imager or autoradiography equipment

Procedure:

-

Membrane Preparation: Grow the bacterial culture to mid-log phase. Harvest the cells and lyse them to release the cellular contents. Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

Competition Reaction: Incubate the isolated membranes with varying concentrations of the unlabeled ureidopenicillin for a specific time to allow for binding to the PBPs.

-

Labeling: Add a fixed, saturating concentration of the labeled penicillin to the mixture and incubate for a shorter period. The labeled penicillin will bind to any PBPs that are not already occupied by the unlabeled ureidopenicillin.

-

SDS-PAGE: Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.

-

Detection: Visualize the labeled PBPs using a fluorescence imager (for fluorescent labels) or by autoradiography (for radioactive labels).

-

Analysis: The intensity of the labeled PBP bands will be inversely proportional to the concentration of the unlabeled ureidopenicillin. This allows for the determination of the IC50 (the concentration of unlabeled antibiotic that inhibits 50% of the labeled penicillin binding), which is a measure of the ureidopenicillin's affinity for the PBPs.[13][14]

In Vivo Efficacy: Murine Sepsis Model

Animal models are crucial for evaluating the in vivo efficacy of antibiotics. The murine sepsis model is a commonly used model to assess the ability of an antibiotic to treat a systemic bacterial infection.[15]

Materials:

-

Laboratory mice (e.g., C57BL/6)

-

Pathogenic bacterial strain (e.g., Pseudomonas aeruginosa)

-

Ureidopenicillin for injection

-

Vehicle control (e.g., sterile saline)

-

Syringes and needles

Procedure:

-

Infection: Induce sepsis in mice by intraperitoneal (IP) injection of a lethal or sub-lethal dose of the bacterial pathogen.[16]

-

Treatment: At a specified time post-infection, administer the ureidopenicillin or vehicle control to different groups of mice via a relevant route (e.g., intravenous or subcutaneous).

-

Monitoring: Monitor the mice for a defined period for survival. Other endpoints can include bacterial burden in various organs (e.g., spleen, liver, blood), and markers of inflammation (e.g., cytokine levels).

-

Data Analysis: Compare the survival rates and other endpoints between the treated and control groups to determine the in vivo efficacy of the ureidopenicillin.

Time-Kill Curve Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB)

-

Ureidopenicillin at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)

-

Sterile tubes or flasks

-

Incubator with shaking capabilities

-

Agar plates for colony counting

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in MHB from a culture in the logarithmic phase of growth, adjusted to a starting density of approximately 5 x 10⁵ CFU/mL.[17]

-

Exposure: Add the ureidopenicillin at the desired concentrations to the bacterial suspensions. Include a growth control with no antibiotic.

-

Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.[18][19]

-

Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum, while a bacteriostatic effect shows little change in the bacterial count over time.[20]

References

- 1. Ureidopenicillin - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of this compound compared with that of ampicillin, ticarcillin, azlocillin, and mezlocillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ccjm.org [ccjm.org]

- 7. Comparative in vitro activity of azlocillin, ampicillin, mezlocillin, this compound, and ticarcillin, alone and in combination with an aminoglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative in vitro activity of ticarcillin, this compound, azlocillin and mezlocillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. The acylampicillins: mezlocillin, this compound, and azlocillin. | Semantic Scholar [semanticscholar.org]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. youtube.com [youtube.com]

- 13. Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]

- 16. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]

- 17. actascientific.com [actascientific.com]

- 18. 4.4. Time–Kill Curve Assay [bio-protocol.org]

- 19. Time-Kill Curve Assay [bio-protocol.org]

- 20. emerypharma.com [emerypharma.com]

Methodological & Application

Application Notes: In Vitro Synergy Testing of Piperacillin and Tazobactam Combination

Introduction

Piperacillin, a broad-spectrum ureidopenicillin, in combination with the β-lactamase inhibitor tazobactam, is a widely utilized antimicrobial agent for treating a variety of bacterial infections.[1][2] The synergistic relationship between these two compounds is crucial for its efficacy against many β-lactamase-producing bacteria.[3] this compound acts by inhibiting the synthesis of the bacterial cell wall, while tazobactam protects this compound from degradation by inactivating bacterial β-lactamases.[4] This application note provides detailed protocols for assessing the in vitro synergy of the this compound-tazobactam combination against various bacterial isolates, which is essential for research, clinical diagnostics, and drug development. The primary methods covered are the Checkerboard Assay, Time-Kill Curve Analysis, and the E-test synergy method.

Mechanism of Synergy

The synergistic interaction between this compound and tazobactam is based on the inhibition of β-lactamase enzymes.

-

This compound's Action: this compound, a β-lactam antibiotic, targets and binds to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the transpeptidation step in peptidoglycan synthesis, leading to a compromised cell wall and ultimately cell lysis.

-

Bacterial Resistance: Many bacteria have acquired resistance to β-lactam antibiotics by producing β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of the antibiotic, rendering it inactive.

-

Tazobactam's Role: Tazobactam is a potent inhibitor of many, but not all, β-lactamase enzymes. It acts as a "suicide inhibitor," meaning it irreversibly binds to the β-lactamase, thereby preventing it from destroying this compound.

-

Synergistic Outcome: By protecting this compound from enzymatic degradation, tazobactam allows this compound to reach its PBP targets and effectively kill the bacteria. This combination expands the spectrum of activity of this compound to include many β-lactamase-producing organisms.[5]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a common method to evaluate the interaction between two antimicrobial agents.[6] It determines the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination, allowing for the calculation of the Fractional Inhibitory Concentration Index (FICI).

Protocol

-

Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and tazobactam at a concentration at least 10 times the expected MIC.

-

Prepare Microtiter Plates:

-

Use a 96-well microtiter plate.

-

Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.[6]

-

Create serial twofold dilutions of this compound horizontally (e.g., across columns 1-10) and tazobactam vertically (e.g., down rows A-G).[7]

-

The resulting plate will have varying concentrations of both drugs in each well. Row H should contain dilutions of this compound alone, and column 11 should contain dilutions of tazobactam alone. Column 12 should serve as a growth control (no antibiotic).

-

-

Prepare Bacterial Inoculum:

-

From a fresh culture plate, select several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard.

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[8]

-

-

Inoculation and Incubation:

-

Data Interpretation:

-

After incubation, determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

-

Calculate the FICI using the following formula:

-

FICI = FIC of this compound + FIC of Tazobactam

-

Where FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

-

Where FIC of Tazobactam = (MIC of Tazobactam in combination) / (MIC of Tazobactam alone)

-

-

Interpret the results as follows:

-

Data Presentation: Checkerboard Assay

| Isolate ID | MIC this compound Alone (µg/mL) | MIC Tazobactam Alone (µg/mL) | MIC this compound in Combination (µg/mL) | MIC Tazobactam in Combination (µg/mL) | FICI | Interpretation |

| E. coli 123 | 64 | 8 | 16 | 1 | 0.375 | Synergy |

| P. aeruginosa 456 | 128 | 16 | 64 | 4 | 0.75 | Additive |

| K. pneumoniae 789 | >256 | 32 | 32 | 2 | N/A | - |

Time-Kill Curve Assay

The time-kill assay assesses the rate of bacterial killing over time when exposed to antimicrobial agents, providing dynamic information about their interaction.

Protocol

-

Prepare Bacterial Inoculum: Prepare a bacterial inoculum in CAMHB with a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[10]

-

Set up Test Tubes: Prepare tubes with CAMHB containing:

-

No antibiotic (growth control).

-

This compound at a clinically relevant concentration (e.g., 0.25x or 1x MIC).

-

Tazobactam at a fixed concentration (e.g., 4 µg/mL).

-

The combination of this compound and tazobactam at the same concentrations used individually.

-

-

Inoculation and Incubation:

-

Inoculate each tube with the prepared bacterial suspension.

-

Incubate all tubes at 35°C in a shaking incubator.

-

-

Sampling and Plating:

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Perform ten-fold serial dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubate the plates for 18-24 hours at 35°C.

-

-

Data Interpretation:

-

Count the colonies on the plates to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL versus time for each condition.

-

Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[11][12][13]

-

Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

-

Data Presentation: Time-Kill Assay

| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (this compound) | Log10 CFU/mL (Tazobactam) | Log10 CFU/mL (Combination) |

| 0 | 5.7 | 5.7 | 5.7 | 5.7 |

| 2 | 6.5 | 5.5 | 5.6 | 4.8 |

| 4 | 7.4 | 5.2 | 5.5 | 3.9 |

| 6 | 8.2 | 4.9 | 5.4 | 2.5 |

| 24 | 9.1 | 5.1 | 5.6 | <2.0 |

E-test® Synergy Method

The E-test (epsilometer test) uses predefined antibiotic gradient strips to determine the MIC. Synergy can be assessed by placing two strips in close proximity on an inoculated agar plate.

Protocol

-

Prepare Bacterial Inoculum: Prepare a bacterial lawn by swabbing a 0.5 McFarland standard suspension onto a Mueller-Hinton agar plate.

-

Apply E-test Strips:

-

Place a this compound/tazobactam (P/T) E-test strip onto the agar surface.[2][5]

-

If testing synergy with another drug, place the P/T strip and the second drug's strip at a 90-degree angle to each other, with the intersection at their respective MICs. Alternatively, place them parallel at a distance equal to the sum of their MICs.

-

-

Incubation: Incubate the plate at 35°C for 16-20 hours.

-

Data Interpretation:

-

Read the MIC value where the ellipse of inhibition intersects the strip.[2]

-

Synergy is indicated by the formation of a "phantom" zone or a deformation of the inhibition ellipse near the intersection of the strips.

-

A Fractional Inhibitory Concentration Index (FICI) can also be calculated using the MIC values read from the strips in the same manner as the checkerboard assay. A FICI of ≤ 0.5 indicates synergy.[9]

-

Data Presentation: E-test Synergy

| Isolate ID | Drug A MIC (Alone) | Drug B MIC (Alone) | Drug A MIC (Combination) | Drug B MIC (Combination) | FICI | Interpretation |

| P. aeruginosa 112 | 32 µg/mL | 8 µg/mL | 8 µg/mL | 1 µg/mL | 0.375 | Synergy |

| A. baumannii 223 | 64 µg/mL | 4 µg/mL | 32 µg/mL | 2 µg/mL | 1.0 | Additive |

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ETEST® this compound TAZOBACTAM | Pioneering Diagnostics [biomerieux.com]

- 3. This compound enhances the inhibitory effect of tazobactam on β-lactamase through inhibition of organic anion transporter 1/3 in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Different this compound-Tazobactam Dosage Regimens on Synergy of the Combination with Tobramycin against Pseudomonas aeruginosa for the Pharmacokinetics of Critically Ill Patients in a Dynamic Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hrpub.org [hrpub.org]

- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of this compound-Tazobactam-Meropenem Synergy against Serine Carbapenemase-Producing Enterobacterales Using Time-Kill Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. 2746. Assessment of in vitro synergy between this compound-Tazobactam-Meropenem and Imipenem-Meropenem against OXA-48 Producing Klebsiella pneumoniae Using Time-Kill Assays - PMC [pmc.ncbi.nlm.nih.gov]

Determining Piperacillin Minimum Inhibitory Concentration (MIC): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of piperacillin, a critical β-lactam antibiotic. Accurate MIC determination is essential for antimicrobial susceptibility testing (AST), guiding therapeutic decisions, and in the research and development of new antimicrobial agents. The following sections detail the principles, materials, and step-by-step procedures for the reference methods.

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] For this compound, often combined with the β-lactamase inhibitor tazobactam, determining the MIC is crucial for predicting clinical efficacy against a range of bacterial pathogens. The most common and standardized methods for MIC determination are broth microdilution, agar dilution, and gradient diffusion. This document outlines the protocols for these methods based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Key Methodologies

Three primary methods are widely accepted for determining the this compound MIC:

-